Shiraiachrome A
Overview
Description
Shiraiachrome A is a member of the perylenequinone class of natural products, which also includes the elsinochromes, the calphostins, and cercosporin . It is comprised of an oxidized pentacyclic core as well as a 7-membered carbocyclic ring .
Synthesis Analysis
Intramolecular 1,8-diketone aldol reactions were studied as a tool for the construction of the seven-membered rings of this compound . Conditions were identified to obtain the relative stereochemistries present in the natural product with excellent diastereoselectivity .Molecular Structure Analysis
The molecular formula of this compound is C30H26O10 . It has a molecular weight of 546.52100 .Chemical Reactions Analysis
Intramolecular 1,8-diketone aldol reactions were studied for the construction of the seven-membered rings of this compound . The conditions were identified to obtain the relative stereochemistries present in the natural product with excellent diastereoselectivity .Physical and Chemical Properties Analysis
This compound has a density of 1.55g/cm3 . Its boiling point is 996.3ºC at 760mmHg . The exact mass is 546.15300 .Scientific Research Applications
Anti-angiogenic Properties : Shiraiachrome A exhibits significant anti-angiogenic effects, which could be valuable in treating diseases like cancer, rheumatoid arthritis, and diabetic retinopathy. It inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells, and suppresses the autophosphorylation of receptor tyrosine kinases involved in angiogenesis (Tong et al., 2004).
Antitumor and Antiviral Agents : As a cytotoxic principle in Shiraia bambusicola, this compound and its derivatives demonstrate potential as antitumor and antiviral agents, with certain derivatives showing potent cytotoxicity against solid tumor cells and strong antiviral activity against HSV-1 and HSV-2. These compounds also inhibit protein kinase C, suggesting their usefulness in cancer treatment (Wang et al., 1992).
Synthesis Research : Studies have been conducted on the synthesis of the cores of hypocrellin and shiraiachrome, exploring intramolecular 1,8-diketone aldol reactions for constructing the seven-membered rings of these compounds. This research aids in understanding the chemical structure and potential synthetic pathways for this compound (O'brien et al., 2010).
Conformation and Tautomerism Studies : The conformation and tautomerism of perylenequinones like this compound have been investigated, with a focus on understanding their behavior in solution and their structural dynamics. This is crucial for their potential medical applications, particularly in photodynamic therapy (Mazzini et al., 2001).
Immunostimulating Activity : A polysaccharide from Shiraia bambusicola, related to this compound, has shown immunostimulating activity, indicating potential applications in enhancing immune responses (Wang et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXESCNYAMPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924912 | |
Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124709-39-3 | |
Record name | Shiraiachrome A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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